

An In-Depth Technical Guide to Bis-Maleimide-PEG19: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional crosslinker Bis-Maleimide-PEG19 (**Bis-Mal-PEG19**), focusing on its molecular characteristics and applications in bioconjugation, drug delivery, and proteomics.

Core Molecular Properties

Bis-Mal-PEG19 is a homobifunctional crosslinking reagent that contains two maleimide groups at the termini of a 19-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively react with sulfhydryl (thiol) groups to form stable thioether bonds, making it an ideal tool for conjugating and crosslinking molecules containing cysteine residues.[1][2]

Quantitative Data Summary

The key quantitative properties of **Bis-Mal-PEG19** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Weight	~1199.34 g/mol
Spacer Arm Length	~70.3 Å (calculated)
Molecular Formula	C54H94N4O25
Purity	Typically ≥95%
Solubility	Soluble in water, DMSO, DMF, and chloroform

Calculation of Spacer Arm Length

The approximate spacer arm length was calculated based on the sum of the bond lengths of the atoms constituting the polyethylene glycol (PEG19) chain and the linkage to the maleimide groups. The calculation assumes a fully extended conformation.

- PEG unit (O-CH2-CH2): 19 units
- · Bond lengths:
 - C-C: ~1.54 Å[3][4]
 - C-O: ~1.43 Å[5]
 - C-N: ~1.47 Å
- Calculation: (19 × (1.43 Å + 1.54 Å + 1.43 Å)) + Linker atoms ≈ 70.3 Å

Experimental Protocols

The following are detailed methodologies for common applications of **Bis-Mal-PEG19**, adapted from established bioconjugation protocols.

General Protocol for Protein-Protein Crosslinking

This protocol outlines the general steps for crosslinking two proteins containing accessible cysteine residues.



Materials:

- Protein A (with accessible thiol groups)
- Protein B (with accessible thiol groups)
- Bis-Mal-PEG19
- Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
- Reducing Agent (e.g., DTT or TCEP)
- Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
- Anhydrous DMSO or DMF
- Size-Exclusion Chromatography (SEC) column for purification

Procedure:

- Protein Preparation:
 - If necessary, reduce disulfide bonds in the proteins to generate free thiols using a suitable reducing agent like DTT or TCEP.
 - Remove the reducing agent by dialysis or using a desalting column.
 - Dissolve the purified proteins in degassed conjugation buffer.
- Crosslinker Preparation:
 - Immediately before use, dissolve Bis-Mal-PEG19 in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
- · Crosslinking Reaction:
 - Add a 10- to 20-fold molar excess of the Bis-Mal-PEG19 stock solution to the protein mixture.



 Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

· Quenching:

- Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess Bis-Mal-PEG19.
- Incubate for 15-30 minutes at room temperature.

Purification:

- Purify the crosslinked protein conjugate from unreacted materials using size-exclusion chromatography (SEC).
- Characterization:
 - Analyze the purified conjugate by SDS-PAGE to confirm crosslinking and assess purity.
 - Further characterization can be performed using mass spectrometry.

Protocol for Antibody-Drug Conjugate (ADC) Formation via Cysteine Residues

This protocol describes the conjugation of a thiol-containing drug linker to an antibody with accessible cysteine residues.

Materials:

- Monoclonal Antibody (mAb) with engineered or accessible cysteine residues
- Thiol-containing drug-linker

Bis-Mal-PEG19

Reduction Buffer: PBS with 10 mM EDTA, pH 7.4

Conjugation Buffer: PBS, pH 7.2



- Reducing Agent (e.g., TCEP)
- Quenching Reagent (e.g., N-acetylcysteine)
- Anhydrous DMSO or DMF
- SEC or dialysis system for purification

Procedure:

- Antibody Reduction:
 - Partially reduce the antibody to expose cysteine residues by incubation with a controlled amount of TCEP in reduction buffer.
 - Remove the TCEP by SEC or dialysis against conjugation buffer.
- Conjugation of Drug-Linker to Bis-Mal-PEG19:
 - React the thiol-containing drug-linker with one of the maleimide groups of Bis-Mal-PEG19
 in a suitable solvent.
 - Purify the drug-linker-PEG-maleimide conjugate.
- Antibody-Drug Conjugation:
 - Add the purified drug-linker-PEG-maleimide to the reduced antibody at a desired molar ratio.
 - Incubate at room temperature for 1-4 hours.
- Quenching:
 - Add N-acetylcysteine to quench any unreacted maleimide groups.
- · Purification and Characterization:
 - Purify the ADC using SEC or dialysis.

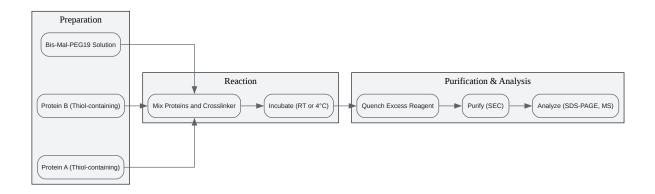


 Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes involving bifunctional crosslinkers like **Bis-Mal-PEG19**.

General Workflow for Protein-Protein Crosslinking



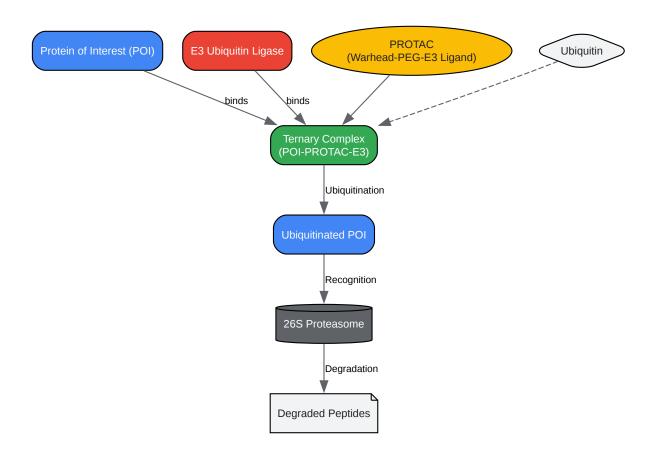
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Caption: A typical workflow for crosslinking two thiol-containing proteins using **Bis-Mal-PEG19**.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of a Proteolysis Targeting Chimera (PROTAC), where a PEG linker like that in **Bis-Mal-PEG19** connects a warhead (targeting the protein of interest) and an E3 ligase ligand.





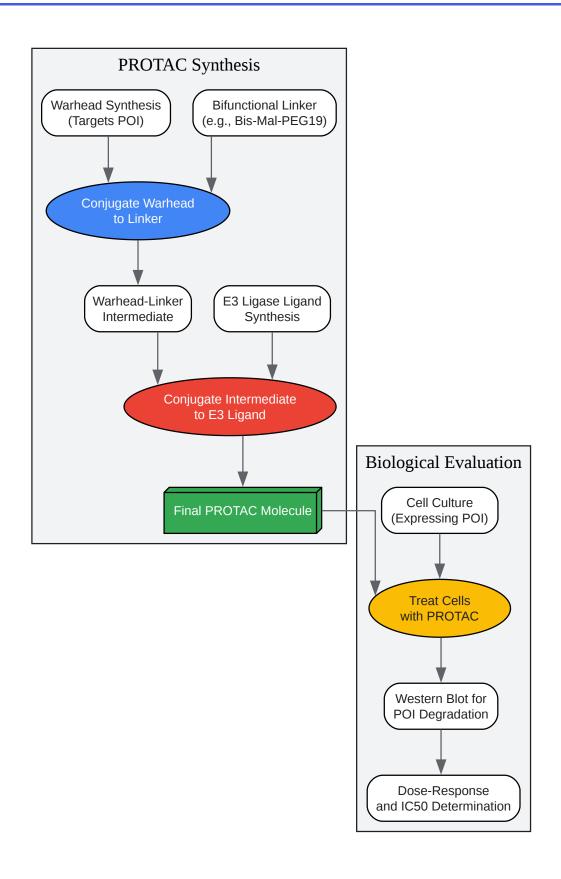
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Caption: The mechanism of PROTAC-induced protein degradation, a key application for PEG linkers.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a synthetic workflow for creating a PROTAC, a process where a bifunctional linker like **Bis-Mal-PEG19** is crucial.





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Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Bis-Maleimide-PEG19: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8025130#bis-mal-peg19-molecular-weight-and-spacer-length]

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